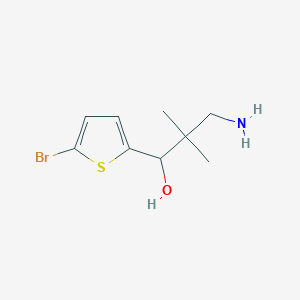

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Beschreibung

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a brominated thiophene derivative featuring a 2,2-dimethylpropanol backbone with an amino functional group. The 5-bromothiophene moiety introduces electronegativity and steric bulk, influencing its physicochemical and biological properties.

Eigenschaften

Molekularformel |

C9H14BrNOS |

|---|---|

Molekulargewicht |

264.18 g/mol |

IUPAC-Name |

3-amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3 |

InChI-Schlüssel |

HFBXHIQRPMYLEZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN)C(C1=CC=C(S1)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Grignard Reaction: The 5-bromothiophene is then subjected to a Grignard reaction with 2,2-dimethylpropanal to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of de-brominated products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromothiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol

Structural Differences : Replacing bromine with chlorine at the 5-position of the thiophene ring reduces molecular weight (219.73 g/mol vs. ~264.08 g/mol for the bromo analog) and alters electronegativity.

Impact on Properties :

- Solubility : Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to the bulkier bromine substituent.

- Applications: Both halogens are common in bioactive compounds, but bromine’s stronger electron-withdrawing effects may enhance binding affinity in target interactions .

3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol

Structural Differences : Substituting thiophene (sulfur-containing) with furan (oxygen-containing) alters electronic properties.

Impact on Properties :

- Electronic Effects : Thiophene’s sulfur atom provides greater aromatic stability and electron delocalization than furan’s oxygen, influencing redox behavior and conjugation.

- Bioactivity : Thiophene derivatives are often more biologically active due to sulfur’s compatibility with enzymatic systems.

Applications : Furan analogs may exhibit reduced metabolic stability compared to thiophenes .

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Structural Differences : Positional isomerism (furan-3-yl vs. thiophen-2-yl) and lack of halogenation.

Impact on Properties :

- Steric Effects : The 3-position substitution on furan may lead to distinct steric interactions in molecular recognition.

- Applications: Non-halogenated analogs are less common in drug design but may serve as intermediates for further functionalization .

Comparative Data Table

Research Findings and Implications

- Halogen Effects: Bromine’s polarizability and steric bulk in the target compound likely enhance binding to hydrophobic enzyme pockets compared to chlorine or non-halogenated analogs. This aligns with the lumping strategy principle, where halogen type significantly impacts reactivity and partitioning .

- Heterocycle Influence : Thiophene derivatives generally exhibit greater metabolic stability and electronic versatility than furan analogs, making them preferable in drug discovery .

Biologische Aktivität

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound notable for its unique structure, which includes a brominated thiophene ring and an amino alcohol functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is CHBrNOS, with a molecular weight of 264.18 g/mol. The compound features significant structural components that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 264.18 g/mol |

| IUPAC Name | 3-amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |

| InChI Key | HFBXHIQRPMYLEZ-UHFFFAOYSA-N |

The biological activity of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the bromothiophene moiety allows for π-π interactions with aromatic residues. These interactions can modulate enzyme activities and receptor binding, leading to diverse biological effects.

Biological Activities

Research indicates that compounds containing thiophene and amino groups often exhibit significant biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : Similar thiophene derivatives have shown promise in cancer research by interacting with pathways involved in tumor growth and metastasis.

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial effectiveness of various thiophene derivatives found that compounds similar to 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

The unique structural features of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol differentiate it from related compounds:

| Compound Name | Unique Features |

|---|---|

| 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol | Different bromine position affecting reactivity |

| 1-(5-Bromothiophen-2-yl)ethanamine | Lacks hydroxyl group; primarily an amine |

| 3-Amino-2,2-dimethylpropan-1-ol hydrochloride | Hydrochloride salt form; different functional groups |

Applications in Research

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological and inflammatory pathways.

Organic Synthesis : The compound is a building block for synthesizing more complex molecules, including heterocycles and natural product analogs.

Biological Studies : It is utilized in enzyme inhibition studies due to its structural similarities with biologically active molecules.

Material Science : Researchers are exploring its potential use in developing organic electronic materials and conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.